

# Correlating [11C]GSK931145 Binding with Functional Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK931145 |           |
| Cat. No.:            | B10773678 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of [11C]**GSK931145**, a positron emission tomography (PET) radioligand for the Glycine Transporter Type 1 (GlyT-1), with other imaging alternatives. It summarizes the available experimental data on its binding characteristics and explores the correlation with functional outcomes, primarily in the context of schizophrenia.

### Introduction

The Glycine Transporter Type 1 (GlyT-1) is a key regulator of glycine levels in the synaptic cleft. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and enhancing NMDA receptor function through GlyT-1 inhibition is a promising therapeutic strategy for treating the negative and cognitive symptoms of schizophrenia.[1][2] PET imaging with ligands like [11C]GSK931145 allows for the in vivo quantification of GlyT-1 availability and can be used to assess the target engagement of GlyT-1 inhibitors.[3] This guide will delve into the performance of [11C]GSK931145, compare it with other GlyT-1 PET tracers, and examine the available evidence linking GlyT-1 occupancy with functional outcomes in clinical trials.

# Data Presentation: Comparison of GlyT-1 PET Radioligands

The selection of a PET radioligand is critical for the successful evaluation of novel therapeutics. The following table provides a comparative summary of key quantitative parameters for



[11C]GSK931145 and its main alternatives.

| Parameter                                   | [11C]GSK931145                                                                         | [18F]MK-6577                                                                                                       | [11C]RO5013853                                                         |
|---------------------------------------------|----------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|
| Binding Potential (BPND)                    | 1.5 - 3 in midbrain,<br>thalamus, and<br>cerebellum[4]                                 | Higher specific<br>binding signal than<br>[11C]GSK931145                                                           | Larger specific signal<br>than<br>[11C]GSK931145                       |
| Test-Retest Variability                     | Poor (29-38% for VT), improved with pseudo-reference tissue model (16-23% for BPND)[4] | Not explicitly stated,<br>but generally<br>considered to have<br>better counting<br>statistics due to 18F<br>label | Remarkably higher<br>test-retest reliability<br>than<br>[11C]GSK931145 |
| Kinetics                                    | Reversible kinetics[5]                                                                 | Faster kinetics than [11C]GSK931145                                                                                | Described by a 2-<br>tissue compartment<br>model[3]                    |
| Brain Penetration                           | Good brain penetration[5]                                                              | Good brain uptake[3]                                                                                               | Acceptable uptake in the baboon brain[3]                               |
| Metabolism                                  | ~30% intact radioligand in baboon arterial plasma at 1 hour post-injection             | Information not readily available                                                                                  | Forms a single, more polar radiolabeled metabolite in baboons[3]       |
| EC50 of GlyT-1<br>Inhibitor<br>(GSK1018921) | 45.7 ng/mL in<br>humans[4]                                                             | N/A                                                                                                                | N/A                                                                    |

## Correlating GlyT-1 Occupancy with Functional Outcomes

Direct correlation studies linking [11C]GSK931145 binding to functional outcomes in patient populations are limited in the published literature. However, by examining clinical trials of GlyT-1 inhibitors where target occupancy was estimated (often through separate PET studies or preclinical data), we can infer the relationship between transporter blockade and clinical effects.







The GlyT-1 inhibitor bitopertin (RG1678) has been the most extensively studied in this context. A proof-of-concept Phase II study showed that bitopertin treatment was associated with a significant reduction in negative symptoms in patients with schizophrenia.[6][7] Optimal efficacy was observed at low to medium levels of GlyT-1 occupancy.[6] However, subsequent Phase III trials with bitopertin failed to meet their primary endpoints, showing no significant benefit over placebo for negative symptoms.[8]

Another GlyT-1 inhibitor, PF-03463275, was studied in combination with cognitive training in patients with schizophrenia. While the drug was well-tolerated and achieved high levels of GlyT-1 occupancy as measured by [18F]-MK-6577 PET, it did not lead to greater improvements in cognitive impairment compared to cognitive training alone.[9] However, in a separate study, PF-03463275 was shown to enhance long-term potentiation (LTP), a measure of neuroplasticity, in schizophrenia patients, with peak effects at approximately 75% GlyT-1 occupancy.[10]

The following table summarizes the findings from key clinical trials of GlyT-1 inhibitors.



| GlyT-1 Inhibitor       | Phase                                    | Primary Outcome<br>Measure                                                                       | Key Findings                                                                                                               |
|------------------------|------------------------------------------|--------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| Bitopertin (RG1678)    | II                                       | Change in PANSS<br>Negative Factor Score                                                         | Significant reduction<br>in negative symptoms<br>at 10mg and 30mg<br>doses.[6][7]                                          |
| III                    | Change in PANSS<br>Negative Factor Score | No significant improvement compared to placebo.                                                  |                                                                                                                            |
| PF-03463275            | II                                       | Change in MATRICS<br>Consensus Cognitive<br>Battery (MCCB)                                       | No significant improvement in cognitive impairment associated with schizophrenia when combined with cognitive training.[9] |
| II                     | Long-Term<br>Potentiation (LTP)          | Enhanced neuroplasticity in schizophrenia patients, with an inverted U-shaped dose-response.[10] |                                                                                                                            |
| Iclepertin (BI 425809) | II                                       | Change in MCCB<br>Composite Score                                                                | Improved cognition at<br>10mg and 25mg<br>doses in a Phase II<br>schizophrenia trial.[11]                                  |

# Experimental Protocols [11C]GSK931145 PET Imaging Protocol (Human)

This is a generalized protocol based on published studies.[4][12]

• Subject Preparation:



- Subjects fast for at least 4 hours prior to the scan.
- An intravenous catheter is inserted for radiotracer injection and another for arterial blood sampling (if required for full kinetic modeling).
- Radiotracer Administration:
  - A bolus injection of [11C]GSK931145 is administered intravenously.
- PET Scan Acquisition:
  - Dynamic PET scans are acquired for 90-120 minutes.
  - A transmission scan is performed for attenuation correction.
- Blood Sampling (for Arterial Input Function):
  - Arterial blood samples are collected frequently in the initial minutes after injection and then at decreasing intervals throughout the scan.
  - Samples are analyzed for whole blood and plasma radioactivity, and for the fraction of parent radiotracer versus metabolites.
- Data Analysis:
  - PET data are reconstructed and corrected for attenuation, scatter, and radioactive decay.
  - Time-activity curves are generated for various brain regions of interest.
  - Kinetic modeling (e.g., two-tissue compartment model) is applied to the time-activity curves to estimate parameters such as the total volume of distribution (VT).
  - Binding potential (BPND) can be calculated using a reference region or a pseudoreference tissue model.[4]

## Clinical Assessment of Functional Outcomes in Schizophrenia



#### · Negative Symptoms:

Positive and Negative Syndrome Scale (PANSS): The negative symptom subscale is a
widely used tool to assess the severity of negative symptoms such as blunted affect,
emotional withdrawal, and lack of spontaneity.[6][13]

#### • Cognitive Function:

- MATRICS Consensus Cognitive Battery (MCCB): This is a standardized set of tests designed to assess cognitive function in schizophrenia, covering domains such as processing speed, working memory, and attention.[9][11]
- Schizophrenia Cognition Rating Scale (SCoRS): An interviewer-rated scale that measures the impact of cognitive deficits on daily functioning.[11]

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: GlyT-1 Signaling Pathway and PET Imaging Target.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? -PubMed [pubmed.ncbi.nlm.nih.gov]

## Validation & Comparative





- 2. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Translational characterization of [11C]GSK931145, a PET ligand for the glycine transporter type 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and evaluation of [11C]GSK931145 as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of bitopertin, a glycine reuptake inhibitor, on negative symptoms of schizophrenia: a randomized, double-blind, proof-of-concept study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-Related Target Occupancy and Effects on Circuitry, Behavior, and Neuroplasticity of the Glycine Transporter-1 Inhibitor PF-03463275 in Healthy and Schizophrenia Subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Bitopertin in Patients with Schizophrenia and Predominant Negative Symptoms: Subgroup Analysis of Japanese Patients from the Global Randomized Phase 2 Trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Correlating [11C]GSK931145 Binding with Functional Outcomes: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10773678#correlating-11c-gsk931145-binding-with-functional-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com